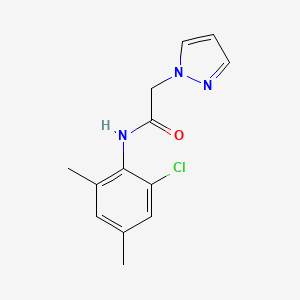
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide, also known as CDMA, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CDMA is a pyrazole-based compound that has been synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
科学的研究の応用
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-tumor properties. In vitro studies have shown that N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and can also reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide has also been shown to have analgesic effects in animal models of pain, and to inhibit the growth of cancer cells in vitro.
作用機序
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide is believed to exert its therapeutic effects through the inhibition of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell growth and survival. N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the activation of NF-κB and the subsequent production of cytokines and chemokines, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the modulation of cell signaling pathways. N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide has also been shown to have analgesic effects in animal models of pain, and to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide has several advantages for laboratory experiments, including its high yield and purity, and its well-characterized mechanism of action. However, N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide also has some limitations, including its limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide for clinical use. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide and to explore its potential for combination therapy with other anti-inflammatory or anti-tumor agents.
In conclusion, N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide is a pyrazole-based compound that has gained attention in the scientific community for its potential therapeutic applications. N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide has been synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Future research on N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide may lead to the development of new therapies for a variety of inflammatory and neoplastic diseases.
合成法
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide has been synthesized through a variety of methods, including the reaction of 2-chloro-4,6-dimethylphenylhydrazine with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-chloro-4,6-dimethylphenylhydrazine with 2-bromoacetyl chloride, followed by cyclization with sodium hydride. These methods have been optimized for high yields and purity of N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide.
特性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-6-10(2)13(11(14)7-9)16-12(18)8-17-5-3-4-15-17/h3-7H,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELCHVKPMJYLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CN2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)

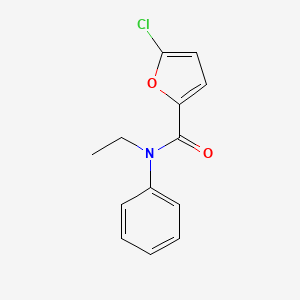
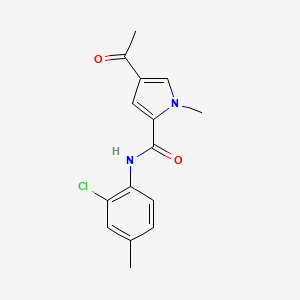

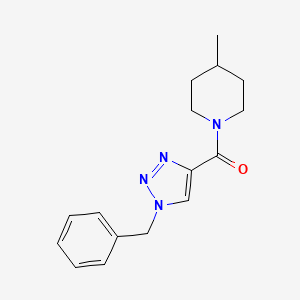
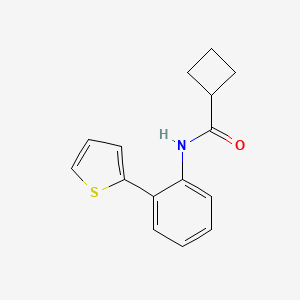
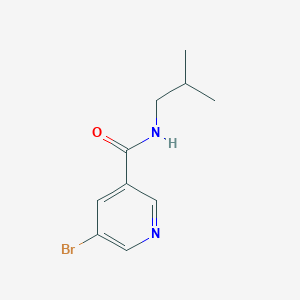
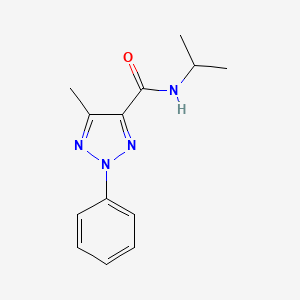
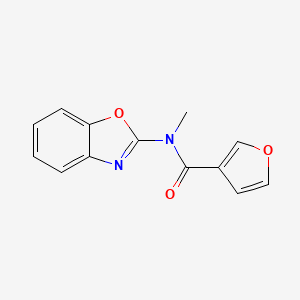


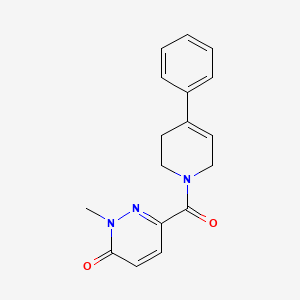
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)